(4Z)-4-{3-bromo-4-[(3-chlorobenzyl)oxy]-5-methoxybenzylidene}-2-(naphthalen-2-yl)-1,3-oxazol-5(4H)-one
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Overview
Description
(4Z)-4-{3-bromo-4-[(3-chlorobenzyl)oxy]-5-methoxybenzylidene}-2-(naphthalen-2-yl)-1,3-oxazol-5(4H)-one is a complex organic compound that features a unique combination of bromine, chlorine, methoxy, and naphthalene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-{3-bromo-4-[(3-chlorobenzyl)oxy]-5-methoxybenzylidene}-2-(naphthalen-2-yl)-1,3-oxazol-5(4H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the oxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the bromine and chlorine substituents: These can be introduced via halogenation reactions using reagents such as bromine and chlorine gas or their respective halogenating agents.
Methoxylation and benzylation:
Final condensation: The final step involves the condensation of the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-{3-bromo-4-[(3-chlorobenzyl)oxy]-5-methoxybenzylidene}-2-(naphthalen-2-yl)-1,3-oxazol-5(4H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and chlorine atoms can be substituted with other groups using nucleophilic substitution reactions.
Condensation: The compound can participate in condensation reactions to form larger molecules.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Methanol, benzyl chloride.
Catalysts: Palladium on carbon, copper(I) iodide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(4Z)-4-{3-bromo-4-[(3-chlorobenzyl)oxy]-5-methoxybenzylidene}-2-(naphthalen-2-yl)-1,3-oxazol-5(4H)-one has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used to study the interactions of halogenated compounds with biological systems.
Mechanism of Action
The mechanism of action of (4Z)-4-{3-bromo-4-[(3-chlorobenzyl)oxy]-5-methoxybenzylidene}-2-(naphthalen-2-yl)-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-4-{3-bromo-4-[(3-chlorobenzyl)oxy]-5-methoxybenzylidene}-2-(phenyl)-1,3-oxazol-5(4H)-one
- (4Z)-4-{3-bromo-4-[(3-chlorobenzyl)oxy]-5-methoxybenzylidene}-2-(naphthalen-1-yl)-1,3-oxazol-5(4H)-one
Uniqueness
The uniqueness of (4Z)-4-{3-bromo-4-[(3-chlorobenzyl)oxy]-5-methoxybenzylidene}-2-(naphthalen-2-yl)-1,3-oxazol-5(4H)-one lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C28H19BrClNO4 |
---|---|
Molecular Weight |
548.8 g/mol |
IUPAC Name |
(4Z)-4-[[3-bromo-4-[(3-chlorophenyl)methoxy]-5-methoxyphenyl]methylidene]-2-naphthalen-2-yl-1,3-oxazol-5-one |
InChI |
InChI=1S/C28H19BrClNO4/c1-33-25-14-18(12-23(29)26(25)34-16-17-5-4-8-22(30)11-17)13-24-28(32)35-27(31-24)21-10-9-19-6-2-3-7-20(19)15-21/h2-15H,16H2,1H3/b24-13- |
InChI Key |
FSLBIVXLSQTYTM-CFRMEGHHSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C\2/C(=O)OC(=N2)C3=CC4=CC=CC=C4C=C3)Br)OCC5=CC(=CC=C5)Cl |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)OC(=N2)C3=CC4=CC=CC=C4C=C3)Br)OCC5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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